![molecular formula C12H15N3OS B362727 3-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)amino)propan-1-ol CAS No. 301860-04-8](/img/structure/B362727.png)
3-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)amino)propan-1-ol
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Description
This compound is a type of thieno[2,3-d]pyrimidine . Thieno[2,3-d]pyrimidines are a class of heterocyclic compounds that have been reported to possess a wide range of therapeutic properties .
Synthesis Analysis
The synthesis of similar compounds involves the bromination of an intermediate, which then undergoes a reaction with different substituted benzothiazoles . Another method involves a multicomponent synthesis .Molecular Structure Analysis
The molecular structure of this compound is complex, with a cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl group attached to an amino propanol group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include bromination and reaction with different substituted benzothiazoles . Other reactions may involve intermolecular hydrogen bonds .Future Directions
The future directions for this compound could involve further exploration of its therapeutic properties, given the reported medicinal potential of thieno[2,3-d]pyrimidines . Additionally, more research could be conducted to fully understand its synthesis, chemical reactions, and mechanism of action.
Mechanism of Action
Target of Action
The primary targets of the compound “3-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)amino)propan-1-ol” are currently unknown
Mode of Action
Based on its structural similarity to other thieno[2,3-d]pyrimidines , it may interact with its targets through hydrogen bonding and hydrophobic interactions.
Biochemical Pathways
Thieno[2,3-d]pyrimidines have been associated with antibacterial activity , suggesting that they may interfere with bacterial protein synthesis or other essential processes.
Result of Action
Thieno[2,3-d]pyrimidines have been associated with antibacterial activity , suggesting that they may inhibit bacterial growth or kill bacteria.
Action Environment
The action, efficacy, and stability of this compound may be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules
properties
IUPAC Name |
3-(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-ylamino)propan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c16-6-2-5-13-11-10-8-3-1-4-9(8)17-12(10)15-7-14-11/h7,16H,1-6H2,(H,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTIAUICMDOTEH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC3=NC=NC(=C23)NCCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)amino)propan-1-ol |
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